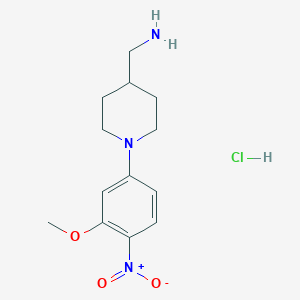

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride

Description

Chemical Structure: The compound features a piperidine ring substituted at the 4-position with a methanamine group and at the 1-position with a 3-methoxy-4-nitrophenyl moiety. The hydrochloride salt enhances solubility and stability.

Molecular Formula: C₁₂H₁₈ClN₃O₃

Molecular Weight: 287.744 g/mol .

Key Features:

- Hydrochloride Salt: Improves bioavailability and crystallinity for pharmaceutical applications.

Properties

IUPAC Name |

[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3.ClH/c1-19-13-8-11(2-3-12(13)16(17)18)15-6-4-10(9-14)5-7-15;/h2-3,8,10H,4-7,9,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFKHABATMQCHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)CN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps, starting with the nitration of 3-methoxyphenylpiperidine to introduce the nitro group

Industrial Production Methods

In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: : The nitro group can be reduced to an amine group.

Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Typical reducing agents include iron and hydrogen gas.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Nitroso derivatives, nitrate esters.

Reduction: : Amines, amides.

Substitution: : Alkoxy, halogenated derivatives.

Scientific Research Applications

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride: has several scientific research applications:

Chemistry: : Used as a building block in organic synthesis.

Biology: : Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The nitro group and the amine group play crucial roles in interacting with biological molecules, leading to various biological activities. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Methanamine Backbone

Compound A : (1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-yl)methanamine hydrochloride ()

- Molecular Formula : C₁₈H₂₈N₂O₂·HCl

- Molecular Weight : 340.89 g/mol.

- Key Differences :

- Substituent : An ethyl ether-linked dihydrobenzofuran replaces the nitroaryl group.

- Biological Activity : Acts as a dual α2A/5-HT7 receptor antagonist with antidepressant-like properties .

- Electronic Effects : The dihydrobenzofuran’s oxygenated ring provides moderate electron donation, contrasting with the nitro group’s strong electron withdrawal in the target compound.

Compound B : [1-(Benzenesulfonyl)piperidin-4-yl]methanamine Hydrochloride ()

- Molecular Formula : C₁₂H₁₇ClN₂O₂S

- Molecular Weight : 296.80 g/mol.

- Key Differences: Substituent: A benzenesulfonyl group replaces the nitroaryl moiety. Electronic Effects: The sulfonyl group is strongly electron-withdrawing but lacks the nitro group’s resonance effects. Potential Applications: Sulfonyl groups often enhance metabolic stability but may reduce membrane permeability compared to nitroaryl substituents.

Compound C : (1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine Hydrochloride ()

- Molecular Formula : C₁₁H₁₈ClN₃O₂S

- Molecular Weight : 291.80 g/mol.

- Key Differences :

- Substituent : A pyridinylsulfonyl group introduces a heteroaromatic ring.

- Interactions : The pyridine nitrogen enables hydrogen bonding, while the sulfonyl group contributes to polarity. This contrasts with the target compound’s nitro group, which may engage in dipole interactions or act as a hydrogen bond acceptor.

Functional Analogues with Modified Piperidine Substituents

Compound D : 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine ()

- Molecular Formula : C₉H₂₀N₂O (free base).

- Key Differences: Substituent: A 2-methoxyethyl group replaces the nitroaryl moiety. Applications: Used in coupling reactions to form amides (e.g., GSK-3β inhibitors), highlighting its utility as a building block .

Compound E : (1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine Hydrochloride ()

- Molecular Formula : C₁₂H₁₆BrClN₂O₂S

- Key Differences: Substituent: A bromophenylsulfonyl group introduces halogenation and sulfonylation.

Key Research Findings

- Synthetic Accessibility : The target compound’s nitro group necessitates nitration steps, which are less sustainable compared to the sulfonylation or etherification used in analogues .

- Receptor Binding : Compounds with electron-withdrawing groups (e.g., nitro, sulfonyl) show higher affinity for receptors requiring strong dipole interactions, while electron-donating groups (e.g., methoxyethyl) may favor hydrophobic binding .

- Toxicity Considerations : Nitro groups are associated with mutagenicity risks in some contexts, whereas sulfonyl groups may pose renal toxicity concerns .

Biological Activity

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a unique combination of a methoxy group and a nitro group on the aromatic ring, which may influence its interaction with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: 1-(3-methoxy-4-nitrophenyl)-N-methylpiperidin-4-amine; hydrochloride

- Molecular Formula: C13H19N3O3·HCl

- Molecular Weight: 301.77 g/mol

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups suggests that this compound may exhibit distinct pharmacological properties compared to similar piperidine derivatives.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities, including:

- Neurotransmitter Modulation: Compounds in this class have been shown to interact with neurotransmitter systems, particularly those involving acetylcholine. For example, structure-activity relationship (SAR) studies have identified potent inhibitors of the presynaptic choline transporter, which plays a critical role in cholinergic signaling .

- Anticancer Potential: Some derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cells by triggering caspase activity, suggesting potential as anticancer agents .

- Anti-inflammatory Effects: Certain analogs have been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways could be attributed to the compound's ability to interact with specific receptors involved in inflammation .

The mechanism through which this compound exerts its effects is likely multifaceted. The compound may bind to various molecular targets, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Chloro-4-nitrophenyl)piperidin-4-ylmethanamine | Chlorine instead of methoxy | Enhanced lipophilicity |

| 1-(3-Methoxyphenyl)piperidin-4-ylmethanamine | Lacks nitro group | Potentially lower reactivity |

| 1-(4-Nitrophenyl)piperidin-4-ylmethanamine | Different substitution pattern on phenyl ring | Varying biological activity profile |

The unique combination of substituents in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of this compound:

- Choline Transporter Inhibition: A study reported the identification of ML352, a potent inhibitor derived from similar scaffolds, demonstrating significant inhibition at low concentrations . This highlights the potential for this compound in modulating cholinergic signaling.

- Cytotoxicity Against Cancer Cells: Research has indicated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting that the presence of specific functional groups is crucial for enhancing anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound’s core structure (piperidine-methanamine with aryl substituents) suggests a multi-step synthesis. A plausible route involves:

Mannich reaction : Reacting a piperidine precursor with a nitro-substituted aryl aldehyde (e.g., 3-methoxy-4-nitrobenzaldehyde) in the presence of formaldehyde and an amine component (e.g., phenethylamine hydrochloride) to form the piperidinyl intermediate .

Sulfonylation or coupling : Introducing the methoxy-nitrophenyl group via nucleophilic substitution or coupling reactions. For example, reacting piperidin-4-yl-methanamine with 3-methoxy-4-nitrophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Recrystallization or column chromatography (silica gel, eluting with methanol/dichloromethane) to isolate the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of nitroaryl precursors (excess to drive completion) and control temperature (20–25°C for sulfonylation) to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. Target ≥95% purity .

- Structural Confirmation :

- NMR : H and C NMR in DMSO-d6 to confirm piperidine ring protons (δ 1.5–3.5 ppm), methoxy singlet (δ ~3.8 ppm), and nitrophenyl aromatic signals (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] expected for CHNOCl: 316.09) and isotopic pattern matching .

- Elemental Analysis : Validate C, H, N, Cl content within ±0.4% theoretical values .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in receptor-binding studies?

- Approach :

Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or halogens; vary methoxy position) to assess electronic/steric effects on target binding .

In Silico Docking : Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with GPCRs or enzymes. Focus on the piperidine nitrogen and nitrophenyl group’s role in hydrogen bonding or π-π stacking .

Biological Assays : Test analogs in vitro (e.g., cAMP inhibition for GPCR activity) with IC determination. Compare with reference compounds like SR141716 (a piperidine-based CB1 antagonist) .

- Data Interpretation : Correlate substituent electronegativity (Hammett σ values) with binding affinity trends to identify critical pharmacophores .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

- Stability Studies :

- pH Stability : Prepare buffered solutions (pH 1–10) and monitor degradation via HPLC at 25°C and 40°C. Nitro groups are prone to reduction at acidic pH (e.g., pH <3), while methoxy residues may hydrolyze under alkaline conditions (pH >9) .

- Thermal Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks). Expect ≤5% degradation if stored lyophilized at -20°C .

- Mitigation : Use citrate buffers (pH 4–6) for aqueous formulations and avoid prolonged exposure to light (nitrophenyl derivatives are photosensitive) .

Methodological Challenges

Q. How can researchers resolve contradictions in reported biological activity data for piperidinyl methanamine derivatives?

- Root Causes : Variability in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches.

- Solutions :

- Standardize Protocols : Use common reference compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride ) as internal controls.

- Reproducibility Checks : Replicate key studies with independently synthesized batches and validate purity via orthogonal methods (NMR + HRMS) .

- Meta-Analysis : Compare data across publications, highlighting trends in EC/IC values relative to substituent patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.